Cas no 141106-53-8 (3-(4-fluorophenyl)benzenethiol)

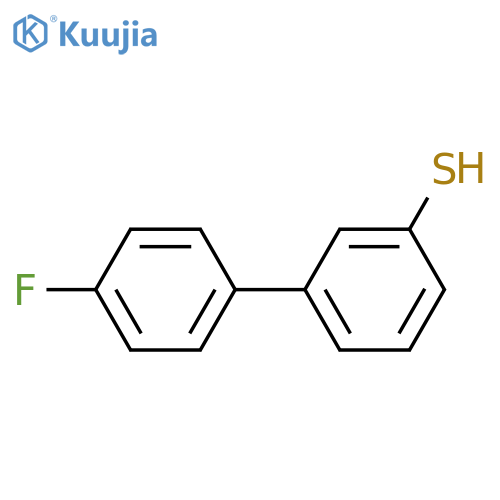

141106-53-8 structure

商品名:3-(4-fluorophenyl)benzenethiol

3-(4-fluorophenyl)benzenethiol 化学的及び物理的性質

名前と識別子

-

- 4'-Fluorobiphenyl-3-thiol

- 141106-53-8

- 4'-Fluoro-[1,1'-biphenyl]-3-thiol

- SCHEMBL15572100

- 3-(4-Fluorophenyl)thiophenol

- FS-6268

- 3-(4-fluorophenyl)benzenethiol

- CS-0337364

- AKOS026670652

-

- MDL: MFCD06201759

- インチ: InChI=1S/C12H9FS/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8,14H

- InChIKey: GFZKWDDPZFJWHP-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1)S)C2=CC=C(C=C2)F

計算された属性

- せいみつぶんしりょう: 204.04089962g/mol

- どういたいしつりょう: 204.04089962g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 175

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 1Ų

3-(4-fluorophenyl)benzenethiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB167401-5 g |

3-(4-Fluorophenyl)thiophenol, 96%; . |

141106-53-8 | 96% | 5g |

€1406.20 | 2023-06-23 | |

| Alichem | A011011829-250mg |

4'-Fluorobiphenyl-3-thiol |

141106-53-8 | 97% | 250mg |

494.40 USD | 2021-07-04 | |

| Alichem | A011011829-500mg |

4'-Fluorobiphenyl-3-thiol |

141106-53-8 | 97% | 500mg |

831.30 USD | 2021-07-04 | |

| A2B Chem LLC | AX99091-5g |

4'-Fluoro-[1,1'-biphenyl]-3-thiol |

141106-53-8 | 97% | 5g |

$2831.00 | 2024-04-20 | |

| Ambeed | A511704-1g |

4'-Fluoro-[1,1'-biphenyl]-3-thiol |

141106-53-8 | 95+% | 1g |

$396.0 | 2024-04-24 | |

| abcr | AB167401-1g |

3-(4-Fluorophenyl)thiophenol, 96%; . |

141106-53-8 | 96% | 1g |

€1621.70 | 2025-02-20 | |

| abcr | AB167401-5g |

3-(4-Fluorophenyl)thiophenol, 96%; . |

141106-53-8 | 96% | 5g |

€1406.20 | 2023-09-15 | |

| Crysdot LLC | CD12145224-5g |

4'-Fluoro-[1,1'-biphenyl]-3-thiol |

141106-53-8 | 95+% | 5g |

$1177 | 2024-07-23 | |

| Alichem | A011011829-1g |

4'-Fluorobiphenyl-3-thiol |

141106-53-8 | 97% | 1g |

1,564.50 USD | 2021-07-04 | |

| abcr | AB167401-1 g |

3-(4-Fluorophenyl)thiophenol, 96%; . |

141106-53-8 | 96% | 1g |

€586.20 | 2023-06-23 |

3-(4-fluorophenyl)benzenethiol 関連文献

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

141106-53-8 (3-(4-fluorophenyl)benzenethiol) 関連製品

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 1189426-16-1(Sulfadiazine-13C6)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:141106-53-8)

清らかである:99%

はかる:1g

価格 ($):356.0